2-Hydrazino-5-(methanesulfonyl)-pyridine

概要

説明

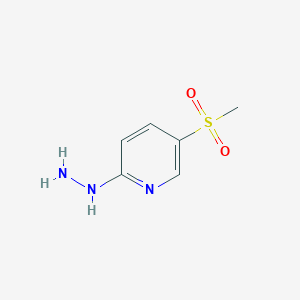

2-Hydrazino-5-(methanesulfonyl)-pyridine is a chemical compound with a pyridine ring substituted with a hydrazino group at the 2-position and a methanesulfonyl group at the 5-position

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include refluxing the reactants in an alcohol medium for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

化学反応の分析

Types of Reactions

2-Hydrazino-5-(methanesulfonyl)-pyridine can undergo various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-Hydrazino-5-(methanesulfonyl)-pyridine as an anticancer agent. The compound has been investigated for its ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects through mechanisms that may involve the induction of apoptosis and cell cycle arrest. For instance, a study published in Nature Communications reported that derivatives of sulfonyl-pyridines exhibited significant activity against various cancer types, suggesting a promising avenue for further research into this compound derivatives .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that it can inhibit the growth of certain bacterial strains, which is crucial in the development of new antibiotics amid rising antibiotic resistance. The mechanism is believed to involve interference with bacterial cell wall synthesis or function .

Agrochemical Applications

Pesticide Development

In agrochemistry, this compound has been explored as a building block for novel pesticides. Its ability to modify biological pathways in pests makes it an attractive candidate for developing more effective pest control agents. A patent application outlined synthetic routes to create derivatives of this compound that exhibit enhanced insecticidal properties .

Herbicide Formulations

The compound's sulfonyl group enhances its solubility and bioavailability in soil, making it suitable for herbicide formulations. Studies have shown that formulations containing this compound can effectively control weed growth while being less harmful to non-target plants .

Material Science

Polymer Chemistry

In material science, this compound is being researched for its potential use in polymer synthesis. The compound can serve as a cross-linking agent in the formation of hydrogels and other polymeric materials, which are used in various applications including drug delivery systems and tissue engineering .

Nanotechnology Applications

The incorporation of this compound into nanoparticles has been explored for enhanced drug delivery mechanisms. Its ability to form stable complexes with various drugs allows for controlled release profiles, improving therapeutic efficacy .

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes for Derivatives

| Compound Derivative | Synthesis Methodology | Yield (%) |

|---|---|---|

| Sulfonyl-Pyridazine Derivative | Formal [4 + 2] reaction | 75 |

| Hydrazone Complex | Reaction with bis-nucleophiles | 48–90 |

作用機序

The mechanism of action of 2-Hydrazino-5-(methanesulfonyl)-pyridine involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

類似化合物との比較

Similar Compounds

2-Hydrazino-5-methylpyridine: Similar structure but with a methyl group instead of a methanesulfonyl group.

2-Hydrazino-5-sulfonylpyridine: Similar structure but with a sulfonyl group instead of a methanesulfonyl group.

2-Hydrazino-5-chloropyridine: Similar structure but with a chlorine atom instead of a methanesulfonyl group.

Uniqueness

2-Hydrazino-5-(methanesulfonyl)-pyridine is unique due to the presence of both the hydrazino and methanesulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

生物活性

2-Hydrazino-5-(methanesulfonyl)-pyridine (CAS No. 343629-61-8) is a compound characterized by its unique chemical structure, which includes a hydrazino group at the 2-position and a methanesulfonyl group at the 5-position of a pyridine ring. This combination of functional groups contributes to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications.

- Molecular Formula : C₇H₈N₄O₂S

- Molecular Weight : 187.22 g/mol

The presence of the hydrazino group allows for covalent interactions with enzyme active sites, while the methanesulfonyl group enhances solubility and reactivity, facilitating biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazino moiety can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This mechanism underlies its potential as a biochemical probe in enzyme inhibition studies.

Biological Applications

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes through covalent bonding, affecting their catalytic functions. This property makes it valuable in studying enzyme kinetics and mechanisms.

- Therapeutic Potential : Given its structural features, this compound may have applications in developing new therapeutic agents targeting various diseases, including cancer and inflammatory conditions.

- Biochemical Probes : The compound's ability to modulate enzyme activity positions it as a useful tool in biochemical assays for studying enzyme functions and interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

- Inhibition Studies : A study demonstrated that compounds with similar hydrazino groups exhibited significant inhibitory effects on cyclooxygenase (COX) enzymes, suggesting that modifications to the pyridine scaffold could enhance selectivity and potency against specific targets .

- Cytotoxic Activity : Research has indicated that derivatives of hydrazino-pyridine compounds show cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, certain derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM, indicating promising anticancer properties .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Hydrazino-5-methylpyridine | Methyl group instead of methanesulfonyl | Lacks sulfonyl functionality |

| 2-Hydrazino-5-sulfonylpyridine | Sulfonyl group instead of methanesulfonyl | Similar reactivity but different solubility properties |

| 2-Hydrazino-5-chloropyridine | Chlorine atom instead of methanesulfonyl | Offers different electronic properties |

This table highlights how the unique combination of both hydrazino and methanesulfonyl groups in this compound confers distinct biological activities compared to its analogs.

特性

IUPAC Name |

(5-methylsulfonylpyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-12(10,11)5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDRCJXTMYOKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433383 | |

| Record name | 2-hydrazino-5-(methanesulfonyl)-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343629-61-8 | |

| Record name | 2-hydrazino-5-(methanesulfonyl)-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。